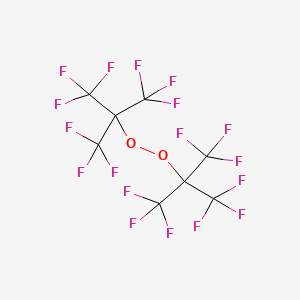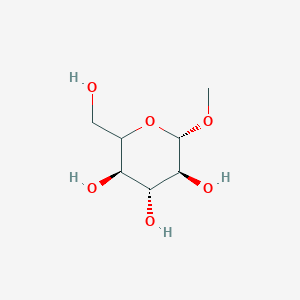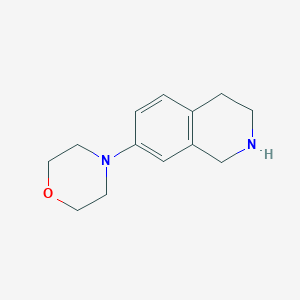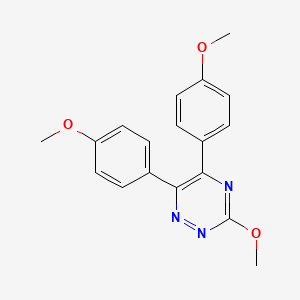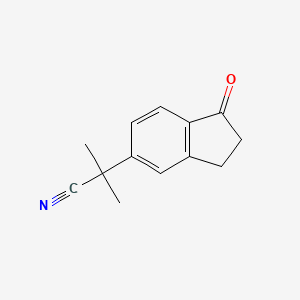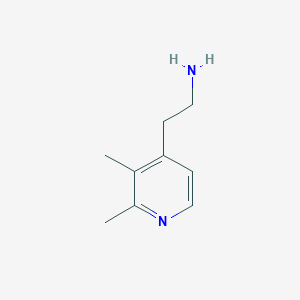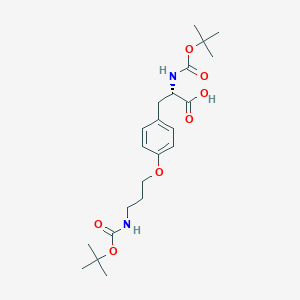
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkylating agents such as alkyl halides
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine
Substitution: Various alkylated derivatives of L-tyrosine
Oxidation: Quinones
Reduction: Catechols
科学研究应用
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-L-tyrosine: Similar structure but lacks the 3-tert-butoxycarbonylaminopropyl group.
N-tert-butoxycarbonyl-O-(3-aminopropyl)-L-tyrosine: Similar structure but without the Boc protection on the 3-aminopropyl group.
Uniqueness
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is unique due to the presence of dual Boc protecting groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.
属性
分子式 |
C22H34N2O7 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |
InChI 键 |
AZYSHDSVGUFBQN-KRWDZBQOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Amino-7-[(4-nitrophenyl)diazenyl]-2-phenyldiazenylnaphthalen-1-ol](/img/structure/B8479825.png)
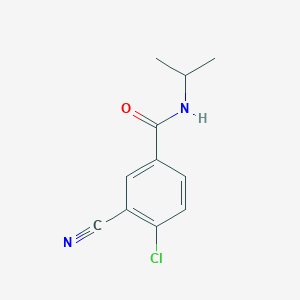
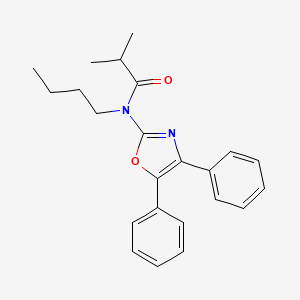
![1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate](/img/structure/B8479850.png)
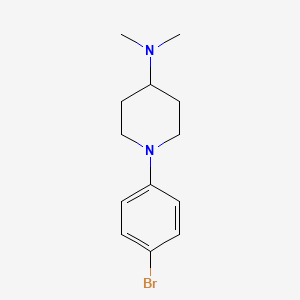
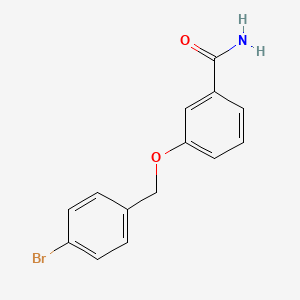

![7-Phenyl-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8479881.png)
